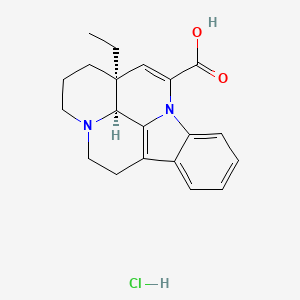
Apovincaminic Acid Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apovincaminic Acid Hydrochloride Salt is an orally active and brain-penetrant main active metabolite of Vinpocetine (VP). It exerts a neuroprotective type of action .
Molecular Structure Analysis
The molecular formula of Apovincaminic Acid Hydrochloride Salt is C20H23ClN2O2. The molecular weight is 358.86 .Physical And Chemical Properties Analysis
Apovincaminic Acid Hydrochloride Salt is a solid substance with an off-white to yellow color. It is soluble in DMSO . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Neuroprotection
Apovincaminic acid hydrochloride salt is known to have a neuroprotective effect . This means it can help protect neurons from damage or degeneration, which is particularly useful in the treatment of neurodegenerative diseases.
Brain Penetration
This compound is orally active and has the ability to penetrate the brain . This makes it a valuable tool in research and treatment related to the brain and central nervous system.
Metabolite of Vinpocetine
Apovincaminic acid is a major and active metabolite of Vinpocetine (VP) . Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine, which is used as a cerebral vasodilator .
Brain Tissue Distribution Study
A specific, rapid, and sensitive ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method was developed for simultaneous determination of vinpocetine (VP) and its active metabolite, apovincaminic acid (AVA) in rat brain regions . This study helps in understanding the distribution characteristics of VP and AVA in different brain regions .
Pharmacokinetic Modeling
A population pharmacokinetic (PopPK) model of Apovincaminic acid has been proposed based on a study in healthy volunteers with three different formulations of vinpocetine . This model could be useful for optimizing dosing in new indications and ensuring safer use of the drug .
Drug Exposure Surrogate
Apovincaminic acid (AVA) is often used as a surrogate for exposure to vinpocetine . This means that the levels of AVA in the body can be used to estimate the levels of vinpocetine, which is useful in pharmacokinetic studies .
Wirkmechanismus
Target of Action
Apovincaminic Acid Hydrochloride Salt is the main active metabolite of Vinpocetine . It is orally active and has the ability to penetrate the brain . It exerts a neuroprotective type of action .
Mode of Action
It is known to exert a neuroprotective type of action . This suggests that it may interact with neuronal cells in the brain to protect them from damage or degeneration.
Biochemical Pathways
It is a metabolite of vinpocetine, which is known to affect various pathways in the brain .
Pharmacokinetics
Apovincaminic Acid Hydrochloride Salt is a major and active metabolite of Vinpocetine . A population pharmacokinetic model of Apovincaminic Acid Hydrochloride Salt based on a study in healthy volunteers with three different formulations of Vinpocetine showed that its exposure can be modeled as a two-compartment model with zero-order input . The main route of elimination for Vinpocetine and its metabolites, including Apovincaminic Acid Hydrochloride Salt, is ester cleavage .
Result of Action
It is known to exert a neuroprotective type of action , suggesting that it may protect neuronal cells in the brain from damage or degeneration.
Action Environment
The action, efficacy, and stability of Apovincaminic Acid Hydrochloride Salt may be influenced by various environmental factors. For example, it has been found that the contents of Vinpocetine and Apovincaminic Acid Hydrochloride Salt were much higher in the hypothalamus, striatum, and cortex than those in the cerebellum and hippocampus . This suggests that the distribution characteristics of these compounds in different brain regions may influence their action.
Safety and Hazards
Eigenschaften
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apovincaminic Acid Hydrochloride Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
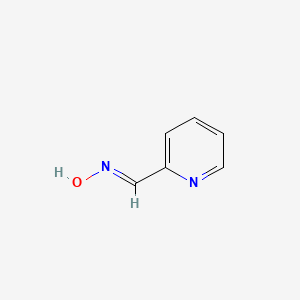
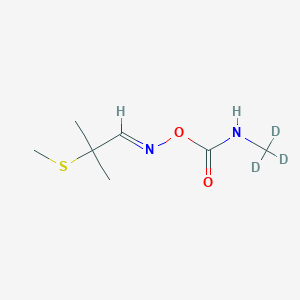
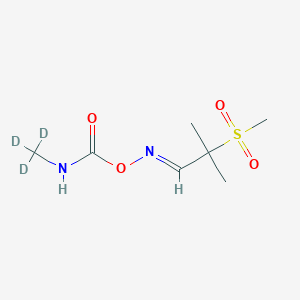
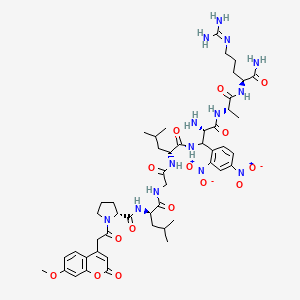
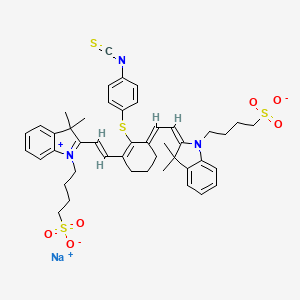
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)

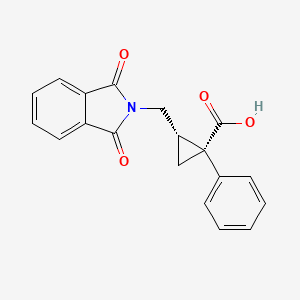
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)